N-Boc-N-butyl-glycine

Description

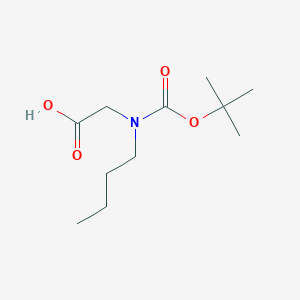

N-Boc-N-butyl-glycine is a protected glycine derivative widely used in peptide synthesis and organic chemistry. The compound features a tert-butoxycarbonyl (Boc) group and a butyl substituent on the glycine nitrogen, which stabilizes the amino group during synthetic reactions.

Properties

IUPAC Name |

2-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-7-12(8-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIPZPIGOBQFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps

Scalability and Yield

-

Transesterification : Achieves >90% conversion in 2–4 hours at 50°C.

-

Boc Protection : Yields 95–99% purity after crystallization.

Adaptation for N-Butyl Substitution

Replacing tert-butyl acetate with butyl acetate or using butyl halides in the alkylation step could yield N-butyl glycinate, followed by Boc protection. However, steric effects may necessitate longer reaction times or elevated temperatures.

Two-Step Protocol via Azanyl Esters

A novel method reported in European Journal of Organic Chemistry converts carboxylic acids to N-Boc-α-amino acids via iron-catalyzed 1,3-nitrogen migration. While the study focuses on aryl and branched alkyl groups, linear alkyl chains like butyl are theoretically accessible.

Procedure Overview

Advantages

-

Enantioselective synthesis possible with chiral catalysts.

-

Compatible with diverse side chains, including deuterated analogs.

Table 2: Performance of Nitrene Migration for α-Amino Acids

| Starting Acid | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Phenylacetic acid | Fe(acac)₃ | 85 | 92 |

| Isobutyric acid | Fe(acac)₃ | 78 | 88 |

Comparative Analysis of Methods

| Method | Yield Range (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Alkylation | 65–77 | Moderate | Limited for bulky groups |

| Transesterification | 70–90 | High | Broad |

| Nitrene Migration | 75–85 | Moderate | Excellent |

Key Considerations

-

Alkylation : Cost-effective but requires stringent moisture control.

-

Transesterification : Industrial-friendly but mandates careful pH adjustment.

-

Nitrene Migration : High enantioselectivity but involves specialized catalysts.

Experimental Optimization and Challenges

Purity and Byproducts

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-butyl-glycine undergoes various chemical reactions, including:

Oxidation: The Boc group is stable under mild oxidative conditions.

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).

Substitution: This compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide are used for Boc protection

Major Products

The major products formed from these reactions include Boc-protected derivatives and deprotected amino acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Peptide Synthesis

N-Boc-N-butyl-glycine serves as a crucial building block in peptide synthesis. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions while preventing unwanted side reactions during the synthesis process. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be easily deprotected under mild conditions.

Case Study: Ubiquitination of Peptides

A recent study demonstrated the utility of this compound in synthesizing ubiquitinated peptides. The research involved the development of N-Boc-N-(2-(tritylthio)ethoxy)glycine as a building block for peptide ubiquitination, compatible with solid-phase Fmoc chemistry and various modifications like phosphorylation and acetylation. The study successfully synthesized several ubiquitinated histone and Tau peptides, proving the effectiveness of this building block in complex peptide modifications .

| Peptide | Modification | Yield |

|---|---|---|

| H2A(113–129) | Monoubiquitination | High |

| Tau Peptides | Phosphorylation, Biotinylation | Moderate |

Medicinal Chemistry

This compound is also explored for its potential in medicinal chemistry. Its ability to form stable bonds with various functional groups makes it suitable for designing inhibitors and other bioactive compounds.

Case Study: Inhibitors Development

In a study focusing on hybrid medicinal compounds, this compound was utilized to synthesize a dual inhibitor of IDO1 and DNA Pol gamma. The Boc group provided stability during the synthetic process, allowing for the successful formation of the desired compound with high yields .

Molecular Biology

In molecular biology, this compound is employed to study protein-protein interactions and other biochemical processes. Its application in synthesizing glycine oligomers has shown promising results in understanding cellular mechanisms and interactions.

Case Study: Protein-Protein Interactions

Research indicated that N-substituted glycines, including this compound, are valuable tools for analyzing protein-protein interactions. These interactions are critical for numerous biological functions, and the ability to modify glycine residues enhances the study of these interfaces .

Chemical Properties and Deprotection Methods

The deprotection of N-Boc groups is crucial for releasing the active amino acid after synthesis. Various methods have been developed to achieve this selectively.

Deprotection Techniques:

Mechanism of Action

The mechanism of action of N-Boc-N-butyl-glycine involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved include the interaction of the Boc group with nucleophiles and electrophiles, facilitating selective reactions .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Trends

- Steric Effects : this compound’s linear butyl chain balances steric protection and synthetic flexibility, outperforming neopentyl derivatives in certain SPPS protocols .

- Solubility : Hydrophobicity increases with alkyl chain length, limiting aqueous solubility in N-Boc-N-pentyl-glycine but enhancing lipid membrane interactions .

- Metabolic Stability : Branched derivatives (e.g., Boc-L-NptGly-OH) show prolonged in vivo stability compared to linear-chain analogs .

Biological Activity

N-Boc-N-butyl-glycine is a derivative of glycine that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and applications in various research contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of glycine, along with a butyl group attached to the alpha carbon. The general structure can be represented as follows:

The synthesis typically involves the protection of glycine's amino group with a Boc group, followed by alkylation with butyl bromide. This process can yield this compound in moderate to high yields depending on the reaction conditions used.

Peptide Ubiquitination

Recent studies have highlighted the utility of this compound as a building block for peptide ubiquitination. Ubiquitination is a post-translational modification that plays a critical role in regulating protein degradation, cellular signaling, and various other biological processes. The compound has been shown to be compatible with solid-phase peptide synthesis (SPPS) and can undergo various modifications such as phosphorylation and acetylation without losing structural integrity .

Table 1: Compatibility of this compound in Peptide Modifications

| Modification Type | Compatibility |

|---|---|

| Phosphorylation | Yes |

| Methylation | Yes |

| Acetylation | Yes |

| Biotinylation | Yes |

| Fluorescent Labeling | Yes |

The successful incorporation of this compound into peptides allows for the synthesis of modified histones and Tau proteins, which are important in studying neurodegenerative diseases and cancer .

Neuropharmacological Effects

Another area of interest is the compound's potential neuropharmacological effects. Research indicates that glycine derivatives can act as modulators at NMDA receptors, which are crucial for synaptic plasticity and memory function. For instance, analogs of glycine have been shown to exhibit varying potencies at different NMDA receptor subtypes, suggesting that this compound could be further explored for its effects on these receptors .

Table 2: Potency of Glycine Derivatives at NMDA Receptor Subtypes

| Compound | GluN2A EC50 (µM) | GluN2B EC50 (µM) | Relative Efficacy (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Glycine | 10.2 | 16.0 | 83 |

Study on Ubiquitinated Peptides

In a recent study, researchers synthesized several ubiquitinated peptides using this compound as a building block. The study demonstrated that this compound could facilitate the incorporation of various post-translational modifications while maintaining peptide stability and functionality. The synthesized peptides were analyzed for their structural integrity through enzymatic assays, confirming their applicability in biological research .

Neuropharmacological Assessment

A comparative analysis was conducted on the neuropharmacological effects of various glycine derivatives, including this compound. Preliminary results indicated that while some derivatives showed enhanced binding affinity to NMDA receptors, others exhibited lower efficacy compared to natural glycine . This highlights the need for further investigation into how modifications influence receptor interaction and biological outcomes.

Q & A

Q. What are the standard safety protocols for handling N-Boc-N-butyl-glycine in laboratory settings?

- Methodological Answer : Handling requires PPE (nitrile gloves, lab coat, safety goggles) and working in a fume hood to avoid inhalation or skin contact. Waste must be segregated into halogenated organic containers and disposed via certified waste management services. Refer to GHS hazard codes (e.g., H303/H313/H333) for specific risks . For hygroscopic or reactive derivatives, use inert atmosphere gloveboxes to minimize degradation .

Q. What established methods are used for synthesizing this compound, and what are their critical parameters?

- Methodological Answer : Common synthesis involves coupling N-butyl-glycine with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane/water biphasic system. Critical parameters:

- pH control : Maintain pH 8–9 using sodium bicarbonate to ensure efficient Boc protection.

- Temperature : Reaction at 0–4°C minimizes side reactions.

- Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (hexane:EtOAc gradient). Yield optimization requires stoichiometric Boc₂O (1.2–1.5 eq.) .

Q. How is the purity of this compound typically assessed, and what analytical techniques are recommended?

- Methodological Answer : Purity is validated using:

- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 214 nm.

- NMR : Compare integration ratios of tert-butyl (δ 1.4 ppm, 9H) and α-proton (δ 3.8–4.2 ppm).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]+ (theoretical m/z: 246.3). Cross-validate with elemental analysis for C, H, N .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

Q. What strategies are effective in resolving contradictory spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer : Contradictions (e.g., anomalous NMR splitting) may arise from rotameric equilibria or impurities. Strategies:

- Variable Temperature NMR : Assess signal coalescence at elevated temps (e.g., 40°C).

- 2D-COSY/HMBC : Confirm coupling patterns and long-range correlations.

- Spiking Experiments : Add authentic samples to distinguish impurities .

Q. How does the steric bulk of the tert-butyloxycarbonyl (Boc) group influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : The Boc group reduces nucleophilicity at the α-amine, requiring activation via:

- Coupling Reagents : HATU or EDCI/HOBt for amide bond formation.

- Kinetic Studies : Compare coupling rates with unprotected glycine derivatives using LC-MS monitoring. Steric effects may decrease reaction rates by 30–50%, necessitating longer reaction times (12–24 hrs) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for validating the reproducibility of this compound synthesis?

- Methodological Answer : Use ANOVA to compare yields across ≥3 independent syntheses. Report mean ± SD and RSD (<5% indicates high reproducibility). Include negative controls (e.g., reactions without Boc₂O) to confirm product identity .

Q. How should researchers address batch-to-batch variability in this compound for long-term studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.